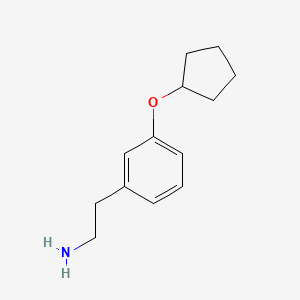

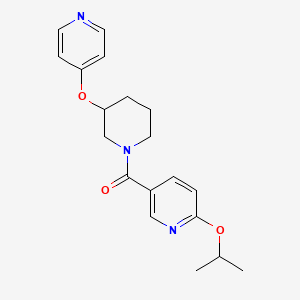

3-(Cyclopentyloxy)phenethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Cyclopentyloxy)phenethylamine is a derivative of phenethylamine, a class of compounds that includes neurotransmitters, hormones, stimulants, hallucinogens, and more . Phenethylamines are organic compounds derived from phenethylamine itself and are found in living organisms . A compound known as GYKI-13380, which incorporates a phenethylamine-like structure into a hydantoin-like ring, was synthesized as a novel appetite suppressant .

Synthesis Analysis

Phenethylamine-based urea derivatives bearing fluoro, methoxy, and methyl groups have been synthesized . The synthesis involved in-situ generated imidazolide intermediate and proceeded to completion in the absence of base and under air at room temperature . This allowed access to sensitive functional groups .Molecular Structure Analysis

Phenethylamines are a broad and diverse class of compounds. The nature of the substituted group and its location has an effect on the overall activity of the resulting compound . The carbons in ethane are labeled alpha (α) and beta (β) to avoid confusion with those in the aromatic ring .Chemical Reactions Analysis

Phenethylamines have been shown to have a variety of hallucinogenic effects. The number of methoxy groups substituted and their location determine the pharmacological effects of the resulting compound .Physical And Chemical Properties Analysis

Phenethylamines have physical properties such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

Biochemical and Pharmacological Studies

- Oxidation by Cytochrome P450 2D6 : Phenethylamine derivatives are oxidized by cytochrome P450 2D6, which plays a crucial role in their metabolism. The study investigated the binding and oxidation of various phenethylamine substrates, revealing how P450 2D6 discriminates between these compounds through different affinity bindings and oxidation pathways (Miller et al., 2001).

Chemical Synthesis and Catalysis

- Cyclometalation and Complex Formation : Research on cyclometalation of primary arylalkylamines, including phenethylamine derivatives, for the synthesis of lactams and cyclic amidinium salts has shown potential applications in pharmaceutical chemistry. These processes involve palladium-catalyzed reactions, highlighting the relevance of phenethylamine structures in developing complex compounds of biological and pharmaceutical significance (Vicente et al., 2009).

Analytical Methods

- Identification of Isomeric Phenethylamines : A study on gas chromatography and vapor phase infrared spectrophotometric detection of isomeric phenethylamines demonstrated the ability to distinguish among different isomers without chemical derivatization. This analytical method can significantly contribute to the identification and study of phenethylamine derivatives in various research contexts (Belal et al., 2009).

Genotoxicity Studies

- Impact on Genetic Material : A study on the genotoxicity of psychedelic and stimulating phenethylamines, including 3,4-Methylenedioxymethylamphetamine (MDMA), found that these compounds could induce genetic damage in TK6 cells, highlighting the importance of understanding the genetic impact of phenethylamine derivatives (Cocchi et al., 2020).

作用機序

Target of Action

3-(Cyclopentyloxy)phenethylamine, a derivative of phenethylamine, primarily targets monoamine oxidase (MAO), specifically MAO-B . MAO-B is an enzyme that plays a key role in the degradation of neurotransmitters and trace amines .

Mode of Action

The interaction of 3-(Cyclopentyloxy)phenethylamine with its targets involves the inhibition of MAO-B . This inhibition prevents the breakdown of monoamines, leading to an increase in their levels. The compound may also interact with other targets such as trypsin-1 and trypsin-2 .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Cyclopentyloxy)phenethylamine is the monoamine neurotransmission system . By inhibiting MAO-B, the compound increases the levels of monoamines, affecting various downstream effects related to mood, stress, and voluntary movement .

Pharmacokinetics

It is known that phenethylamine derivatives can rapidly cross the blood-brain barrier . This suggests that 3-(Cyclopentyloxy)phenethylamine may have similar properties, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of 3-(Cyclopentyloxy)phenethylamine’s action primarily involve changes in monoamine levels. By inhibiting MAO-B, the compound increases the levels of monoamines, which can affect various physiological processes, including mood regulation and stress response .

Safety and Hazards

Phenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

There is a clear need for novel, efficacious, and well-tolerated pharmacotherapies . Considering the properties of phenethylamine-based urea derivatives, they may be lead compounds for the treatment of human cervical and non-small cell lung cancer . These findings may be helpful for the discovery of more biologically active phenethylamine-based urea for clinical studies .

特性

IUPAC Name |

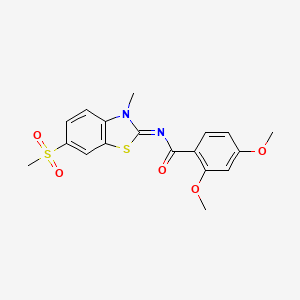

2-(3-cyclopentyloxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHKDVHUKWLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)phenethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689199.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689206.png)

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2689212.png)

![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)